molecular formula C12H15NO2 B8581377 Methyl 3-pyrrolidin-3-ylbenzoate

Methyl 3-pyrrolidin-3-ylbenzoate

Cat. No. B8581377
M. Wt: 205.25 g/mol
InChI Key: XZRHSWHHASZAOL-UHFFFAOYSA-N
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Patent
US07776874B2

Procedure details

To a solution of methyl 3-[1-(phenoxyacetyl)-2,3-dihydro-1H-pyrrol-3-yl]benzoate (0.5 g, 0.001 mol) in methanol (15 mL, 0.37 mol) was added 10% Pd/C (80 mg), and the resulting suspension was stirred under 1 atm of H2 (balloon) for 5 h. The mixture was filtered and the filtrate was concentrated to afford the desired product.
Name
methyl 3-[1-(phenoxyacetyl)-2,3-dihydro-1H-pyrrol-3-yl]benzoate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O(CC([N:11]1[CH:15]=[CH:14][CH:13]([C:16]2[CH:17]=[C:18]([CH:23]=[CH:24][CH:25]=2)[C:19]([O:21][CH3:22])=[O:20])[CH2:12]1)=O)C1C=CC=CC=1.CO>[Pd]>[NH:11]1[CH2:15][CH2:14][CH:13]([C:16]2[CH:17]=[C:18]([CH:23]=[CH:24][CH:25]=2)[C:19]([O:21][CH3:22])=[O:20])[CH2:12]1

Inputs

Step One
Name
methyl 3-[1-(phenoxyacetyl)-2,3-dihydro-1H-pyrrol-3-yl]benzoate
Quantity
0.5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(=O)N1CC(C=C1)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension was stirred under 1 atm of H2 (balloon) for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1CC(CC1)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.